molecular formula C12H18O4 B8549978 1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanol

1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanol

Cat. No.: B8549978
M. Wt: 226.27 g/mol
InChI Key: YTXPERKAFDCWHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[5-(Tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanol is a useful research compound. Its molecular formula is C12H18O4 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H18O4

Molecular Weight

226.27 g/mol

IUPAC Name

1-[5-(oxan-2-yloxymethyl)furan-2-yl]ethanol

InChI

InChI=1S/C12H18O4/c1-9(13)11-6-5-10(16-11)8-15-12-4-2-3-7-14-12/h5-6,9,12-13H,2-4,7-8H2,1H3

InChI Key

YTXPERKAFDCWHH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(O1)COC2CCCCO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Crude 5-(tetrahydro-pyran-2-yloxymethyl)-furan-2-carbaldehyde (171 g) was dissolved in THF (1 L) and cooled to 1° C. Methylmagnesium chloride (3 M in THF, 325 mL, 0.97 mol) was then added while keeping the internal temperature below 5° C. After the addition, the reaction mixture was stirred at rt for 1 h. Water (1 L), TBME (1 L) and 40% aq. citric acid (200 mL) were added, the layers separated and the org. layer washed with water (500 mL) and evaporated to dryness to give crude 1-[5-(tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanol. Part of the crude material (96 g, 0.43 mol) was dissolved in CH2Cl2 (1 L) and treated with MnO2 (371 g, 4.26 mol) at rt. The reaction mixture was heated to 45° C. and stirred at this temperature for 24 h. The mixture was then filtered over celite and the filter cake washed with CH2Cl2. The filtrate was evaporated to dryness to give crude 1-[5-(tetrahydro-pyran-2-yloxymethyl)-furan-2-yl]-ethanone as a yellow oil.
Quantity
171 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
325 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
1 L
Type
solvent
Reaction Step Three

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